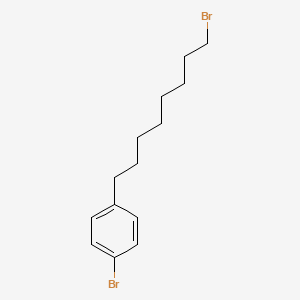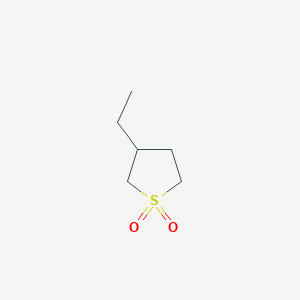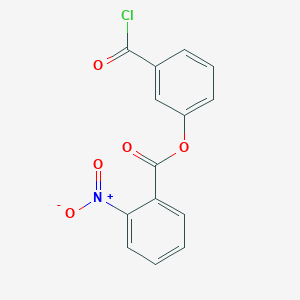
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene is an organogermanium compound that features a germanium atom bonded to a methyl group and an anthracene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-trimethylgermyl-9-methyl-9,10-dihydroanthracene typically involves the reaction of trichlorogermane with 9-methylanthracene. The reaction proceeds through the addition of trichlorogermane to the aromatic multiple bonds of 9-methylanthracene, followed by the action of excess methylmagnesium bromide (CH3MgBr) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the germanium center or the anthracene moiety.
Substitution: The compound can participate in substitution reactions, where the germanium or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized anthracene derivatives.
科学的研究の応用
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
作用機序
The mechanism by which 9-trimethylgermyl-9-methyl-9,10-dihydroanthracene exerts its effects involves the interaction of the germanium center with various molecular targets. The germanium atom can form stable complexes with Lewis bases, influencing the reactivity and stability of the compound. Additionally, the anthracene moiety can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall behavior in chemical reactions .
類似化合物との比較
Similar Compounds
- 9-Trimethylsilyl-9-methyl-9,10-dihydroanthracene
- 9-Trimethylstannyl-9-methyl-9,10-dihydroanthracene
- 9-t-Butyl-9-methyl-9,10-dihydroanthracene
Uniqueness
Compared to similar compounds, 9-trimethylgermyl-9-methyl-9,10-dihydroanthracene exhibits unique properties due to the presence of the germanium atom. Germanium’s ability to form stable complexes with various ligands and its unique electronic properties differentiate it from silicon and tin analogs. This makes this compound particularly interesting for applications requiring specific electronic or structural characteristics .
特性
CAS番号 |
88020-59-1 |
|---|---|
分子式 |
C18H22Ge |
分子量 |
311.0 g/mol |
IUPAC名 |
trimethyl-(9-methyl-10H-anthracen-9-yl)germane |
InChI |
InChI=1S/C18H22Ge/c1-18(19(2,3)4)16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-12H,13H2,1-4H3 |
InChIキー |
KBBGDMXAHIFKQL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2CC3=CC=CC=C31)[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)



![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea](/img/structure/B14394126.png)

![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)

![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)
![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)
